N,N-diallyl-2-(ethylthio)benzamide

Description

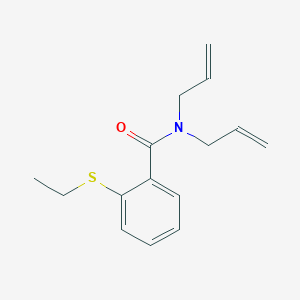

N,N-Diallyl-2-(ethylthio)benzamide is a benzamide derivative characterized by a central benzamide core substituted with a sulfur-containing ethylthio group at the 2-position and diallyl groups on the nitrogen atom. Benzamides are widely explored for their antimicrobial, anticancer, and antiparasitic activities, often modulated by substituents such as thioethers, aromatic rings, and alkyl chains . The ethylthio group in this compound may influence its reactivity, solubility, and biological interactions, similar to sulfur-containing analogs discussed in the literature .

Properties

IUPAC Name |

2-ethylsulfanyl-N,N-bis(prop-2-enyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NOS/c1-4-11-16(12-5-2)15(17)13-9-7-8-10-14(13)18-6-3/h4-5,7-10H,1-2,6,11-12H2,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHBTDXWGPSJNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N(CC=C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Antimicrobial and Anticancer Benzamides

- Compound W1 (3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide): Features a benzoimidazole-thioether and dinitrophenyl group. Exhibits potent antimicrobial and anticancer activity, attributed to the electron-withdrawing nitro groups and sulfur-mediated redox interactions . The ethylthio group in the target compound may offer milder reactivity but better metabolic stability .

PCAF HAT Inhibitors ()

- Key Analogs: 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (67% inhibition) and 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% inhibition). Findings: Acylamino groups at the 2-position are critical for inhibition, but chain length is less impactful. Comparison: The ethylthio group in N,N-diallyl-2-(ethylthio)benzamide may mimic the electron-withdrawing effects of acylamino substituents, though its sulfur atom could introduce unique binding modes.

N,O-Bidentate Directing Groups ()

Trypanosoma brucei Inhibitors ()

- N-(2-Aminoethyl)-N-benzyloxyphenyl benzamides show potent antiparasitic activity due to their aminoethyl and benzyloxy groups, which improve membrane penetration and target binding . Comparison: The ethylthio group in the target compound might offer similar lipophilicity, but the diallyl substituents could reduce bioavailability compared to aminoethyl chains.

Stability and Reactivity

- Organic Sulfur Radicals () :

- Ethylthio groups can undergo thermal or oxidative decomposition to generate sulfur-centered radicals, which may contribute to cytotoxicity or degradation pathways .

- Comparison : this compound’s stability under physiological conditions may differ from disulfide-based analogs due to reduced propensity for radical formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.